molecular formula C6H7NO3 B15330071 2-Amino-4-methylfuran-3-carboxylic acid

2-Amino-4-methylfuran-3-carboxylic acid

Cat. No.: B15330071
M. Wt: 141.12 g/mol
InChI Key: FSFWPAFSJDRDIV-UHFFFAOYSA-N
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Description

2-Amino-4-methylfuran-3-carboxylic acid is a heterocyclic organic compound featuring a furan ring substituted with an amino group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. The amino and carboxylic acid groups confer reactivity for peptide coupling or coordination chemistry, while the methyl group may influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-amino-4-methylfuran-3-carboxylic acid

InChI

InChI=1S/C6H7NO3/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9)

InChI Key

FSFWPAFSJDRDIV-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methylfuran-3-carboxylic acid typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further hydrolyzed to obtain the desired compound.

Industrial Production Methods: The use of biomass-derived furans as starting materials is a potential avenue for sustainable production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4-methylfuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-methylfuran-3-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s furan ring and amino group may play crucial roles in these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, reactivity, and applications of 2-amino-4-methylfuran-3-carboxylic acid with analogs identified in the evidence:

Compound Core Structure Substituents Reactivity Applications Safety Profile
This compound Furan -NH₂ (C2), -CH₃ (C4), -COOH (C3) High reactivity due to amino (nucleophilic) and carboxylic acid (electrophilic) groups Drug intermediates, coordination chemistry Insufficient data; inferred low acute toxicity based on furan derivatives
4-Formylfuran-2-carboxylic acid Furan -CHO (C4), -COOH (C2) Aldehyde group prone to nucleophilic addition; carboxylic acid for derivatization R&D (as per SDS) Acute toxicity (Category 4 for oral, dermal, inhalation)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine -Cl (C2), -CH₃ (C6), -COOH (C4) Chlorine acts as a leaving group; pyrimidine ring enables aromatic interactions Agrochemical/pharmaceutical intermediates No specific hazards noted in SDS; standard handling precautions apply
Penicillin/cephalosporin derivatives Bicyclic β-lactam Complex amino acid side chains β-lactam ring cleavage for antibacterial activity Antibiotics Regulated therapeutic use; low acute toxicity in clinical settings

Pharmacopeial Compounds

Complex β-lactam antibiotics (e.g., penicillin derivatives in –5) highlight the role of carboxylic acid moieties in biological activity.

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